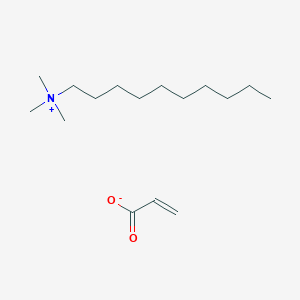
N,N,N-Trimethyldecan-1-aminium prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyldecan-1-aminium prop-2-enoate: is a quaternary ammonium compound with a long alkyl chain and a prop-2-enoate group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation Reaction: The synthesis of N,N,N-Trimethyldecan-1-aminium prop-2-enoate typically involves the alkylation of decylamine with methyl iodide to form N,N,N-Trimethyldecan-1-aminium iodide.
Anion Exchange: The iodide ion is then exchanged with a prop-2-enoate ion using a suitable anion exchange resin.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is commonly used, where the reactants are mixed in a reactor and allowed to react under controlled conditions.
Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,N-Trimethyldecan-1-aminium prop-2-enoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enoate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.
Substitution: Nucleophiles like halides, under mild to moderate temperatures.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new quaternary ammonium compounds with different anions.
Scientific Research Applications
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
- Employed in the synthesis of other quaternary ammonium compounds.
Biology:
- Utilized in cell culture studies as a surfactant to improve cell membrane permeability.
- Investigated for its antimicrobial properties against various pathogens.
Medicine:
- Explored for potential use in drug delivery systems due to its surfactant properties.
- Studied for its role in enhancing the efficacy of certain medications.
Industry:
- Used in the formulation of detergents and cleaning agents.
- Employed in the production of emulsifiers and dispersants.
Mechanism of Action
Molecular Targets and Pathways:
- The surfactant properties of N,N,N-Trimethyldecan-1-aminium prop-2-enoate allow it to interact with cell membranes, increasing their permeability.
- It can disrupt microbial cell membranes, leading to cell lysis and death, which explains its antimicrobial properties.
- In drug delivery, it can enhance the solubility and bioavailability of hydrophobic drugs.
Comparison with Similar Compounds
N,N,N-Trimethyldecan-1-aminium bromide: Similar structure but with a bromide ion instead of a prop-2-enoate group.
N,N,N-Trimethylhexadecylammonium chloride: Longer alkyl chain and chloride ion, used as a surfactant and antimicrobial agent.
N,N,N-Trimethyl-1-adamantylammonium chloride: Different alkyl chain structure, used in similar applications as a surfactant and antimicrobial agent.
Uniqueness:
- The presence of the prop-2-enoate group in N,N,N-Trimethyldecan-1-aminium prop-2-enoate provides unique reactivity compared to other quaternary ammonium compounds.
- Its specific structure allows for distinct interactions with biological membranes and other molecules, making it valuable in specialized applications.
Properties
CAS No. |
655253-44-4 |
|---|---|
Molecular Formula |
C16H33NO2 |
Molecular Weight |
271.44 g/mol |
IUPAC Name |
decyl(trimethyl)azanium;prop-2-enoate |
InChI |
InChI=1S/C13H30N.C3H4O2/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;1-2-3(4)5/h5-13H2,1-4H3;2H,1H2,(H,4,5)/q+1;/p-1 |
InChI Key |
KOZBIZBEDHUHHZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)C.C=CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)
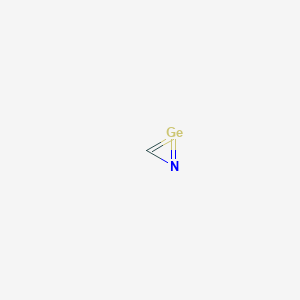


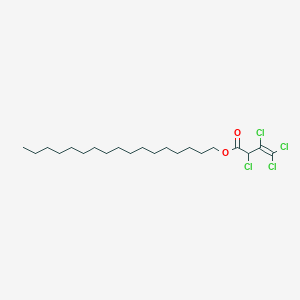
![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)
![2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B12526508.png)
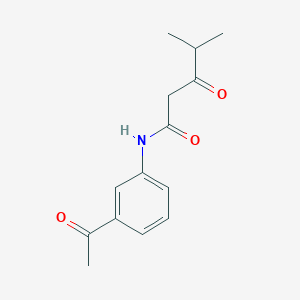

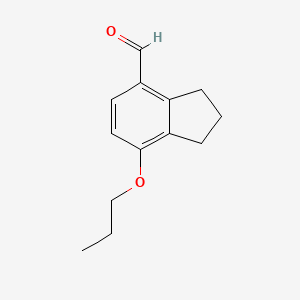
![Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-](/img/structure/B12526530.png)
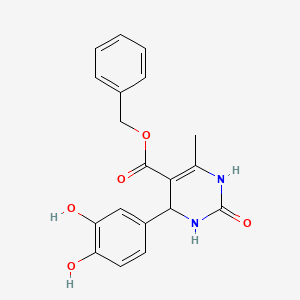
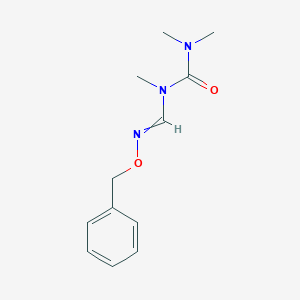
![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)
